An In-Depth Technical Guide to the Structural Analysis of Tert-butyl 1-oxa-4,8-diazaspiro[5.5]undecane-8-carboxylate
An In-Depth Technical Guide to the Structural Analysis of Tert-butyl 1-oxa-4,8-diazaspiro[5.5]undecane-8-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of the structural analysis of tert-butyl 1-oxa-4,8-diazaspiro[5.5]undecane-8-carboxylate, a heterocyclic compound of significant interest in modern medicinal chemistry. We will delve into the core principles and practical methodologies for its characterization, moving beyond procedural steps to explain the underlying scientific rationale. This document is designed to be a self-validating resource, grounded in established analytical techniques and supported by authoritative references.
Introduction: The Significance of the Spirocyclic Scaffold
The quest for novel therapeutic agents has led to an exploration of chemical space beyond traditional flat, aromatic structures. Spirocyclic scaffolds, characterized by two rings sharing a single atom, have emerged as a compelling structural motif in drug discovery. Their inherent three-dimensionality offers a distinct advantage, enabling more precise and selective interactions with biological targets. This rigid, yet conformationally defined, architecture can lead to improved potency, selectivity, and pharmacokinetic properties. The 1-oxa-4,8-diazaspiro[5.5]undecane core, in particular, has shown promise in the development of potent enzyme inhibitors, underscoring the importance of a thorough understanding of its structural nuances. Derivatives of the isomeric 1-oxa-4,9-diazaspiro[5.5]undecane core have been identified as highly potent soluble epoxide hydrolase (sEH) inhibitors, which are promising therapeutic agents for chronic kidney diseases[1].
Physicochemical Properties
A foundational step in the analysis of any compound is the characterization of its fundamental physicochemical properties. For tert-butyl 1-oxa-4,8-diazaspiro[5.5]undecane-8-carboxylate, these properties are summarized below.
| Property | Value | Source |
| CAS Number | 1160247-05-1 | Amadis Chemical |
| Molecular Formula | C₁₃H₂₄N₂O₃ | [2] |
| Molecular Weight | 256.35 g/mol | [2] |
| Predicted Boiling Point | 364.2 ± 37.0 °C | Amadis Chemical |
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Framework
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework, the chemical environment of individual atoms, and their connectivity.
Rationale for NMR Analysis
For a molecule like tert-butyl 1-oxa-4,8-diazaspiro[5.5]undecane-8-carboxylate, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments is essential. The spirocyclic nature of the molecule leads to a complex and often crowded ¹H NMR spectrum due to the fixed spatial arrangement of the protons. 2D NMR techniques are therefore indispensable for unambiguously assigning all proton and carbon signals.
Experimental Protocol: NMR Analysis
Instrumentation:
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A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.
Sample Preparation:
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Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chloroform-d (CDCl₃) is a common choice for initial analysis.
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Transfer the solution to a standard 5 mm NMR tube.
Data Acquisition:
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¹H NMR: Acquire a standard one-dimensional proton spectrum. Key signals to identify include the tert-butyl protons (a sharp singlet around 1.4 ppm) and the methylene protons of the two rings.
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¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. Expect signals for the tert-butyl carbons, the spiro carbon, and the carbonyl carbon of the Boc group, in addition to the methylene carbons of the rings.
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2D COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings within the same spin system, helping to trace the connectivity of protons within each ring.
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2D HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon, enabling the assignment of carbon signals based on their attached protons.
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2D HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (2-3 bond) correlations between protons and carbons. This is crucial for identifying the connectivity between different parts of the molecule, such as the attachment of the Boc group and the linkages between the two rings through the spiro center.
Expected Spectral Features
| Functional Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations |
| tert-Butyl (Boc) | ~1.4 (s, 9H) | ~28 (3C), ~80 (quaternary C) | Protons to carbonyl carbon |
| Carbonyl (Boc) | - | ~155 | - |
| Methylene protons adjacent to N (Boc) | ~3.2 - 3.6 | ~40 - 50 | To adjacent ring carbons and spiro carbon |
| Methylene protons adjacent to O | ~3.6 - 3.9 | ~60 - 70 | To adjacent ring carbons and spiro carbon |
| Methylene protons adjacent to NH | ~2.7 - 3.1 | ~45 - 55 | To adjacent ring carbons and spiro carbon |
| Spiro Carbon | - | ~70 - 80 | From various ring protons |
Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation
Mass spectrometry is a vital technique for determining the molecular weight of a compound and gaining structural insights through its fragmentation pattern.
Rationale for MS Analysis
Electrospray ionization (ESI) is a soft ionization technique that is well-suited for this molecule, as it typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation. This provides a clear confirmation of the molecular weight. Electron ionization (EI), a higher-energy technique, can be used to induce fragmentation, providing clues about the molecule's structure.
Experimental Protocol: Mass Spectrometry
Instrumentation:
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A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) is preferred for accurate mass measurements.
Sample Preparation:
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Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol, acetonitrile).
Data Acquisition (ESI):
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Infuse the sample solution into the ESI source.
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Acquire the mass spectrum in positive ion mode. The most prominent peak should correspond to the [M+H]⁺ ion.
Predicted Mass Spectrum and Fragmentation
| Ion | Predicted m/z | Fragmentation Pathway |
| [M+H]⁺ | 257.1860 | Protonated molecular ion |
| [M-C₄H₈+H]⁺ | 201.1234 | Loss of isobutylene from the Boc group |
| [M-C₅H₉O₂+H]⁺ | 157.1386 | Loss of the entire Boc group |
The fragmentation of the tert-butyl carbamate (Boc) group is a characteristic feature. The most common fragmentation pathway involves the loss of isobutylene (56 Da) to form a carbamic acid intermediate, which can then lose carbon dioxide (44 Da).
X-ray Crystallography: Definitive 3D Structure
While NMR provides the solution-state structure and MS confirms the molecular formula, single-crystal X-ray diffraction provides an unambiguous determination of the solid-state structure, including bond lengths, bond angles, and the absolute configuration of stereocenters.
Rationale for X-ray Crystallography
For a spirocyclic compound, X-ray crystallography is invaluable for confirming the stereochemistry at the spiro center and the conformation of the two rings. This information is critical for understanding how the molecule interacts with its biological target.
Experimental Protocol: X-ray Crystallography
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Crystal Growth: This is often the most challenging step. The compound must be crystallized from a suitable solvent or solvent system to obtain a single crystal of sufficient size and quality. Techniques include slow evaporation, vapor diffusion, and cooling crystallization.
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Data Collection: A suitable single crystal is mounted on a diffractometer, and X-ray diffraction data are collected.
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Structure Solution and Refinement: The collected data are used to solve the crystal structure and refine the atomic positions.
While a crystal structure for the title compound is not publicly available, the analysis of related spirocyclic structures would reveal the chair/boat/twist-boat conformations of the six-membered rings and their relative orientation.
Application in Drug Discovery: A Soluble Epoxide Hydrolase Inhibitor Scaffold
The 1-oxa-4,8-diazaspiro[5.5]undecane scaffold is of particular interest due to its application in the design of soluble epoxide hydrolase (sEH) inhibitors. sEH is an enzyme that metabolizes anti-inflammatory and vasodilatory epoxyeicosatrienoic acids (EETs). Inhibition of sEH increases the levels of EETs, which has therapeutic potential in the treatment of hypertension, inflammation, and chronic kidney disease. The unique three-dimensional structure of the spiro-diamine core allows for optimal interactions with the active site of the sEH enzyme[1].
Conclusion
The structural analysis of tert-butyl 1-oxa-4,8-diazaspiro[5.5]undecane-8-carboxylate requires a multi-faceted approach, integrating NMR spectroscopy, mass spectrometry, and ideally, X-ray crystallography. Each technique provides a unique and complementary piece of the structural puzzle. A thorough characterization of this and related spirocyclic scaffolds is paramount for advancing their development as next-generation therapeutic agents.
Diagrams
Caption: NMR analysis workflow for structural elucidation.
Caption: Predicted ESI-MS fragmentation pathway.
References
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Kato, Y., et al. (2014). Discovery of 1-oxa-4,9-diazaspiro[5.5]undecane-based trisubstituted urea derivatives as highly potent soluble epoxide hydrolase inhibitors and orally active drug candidates for treating of chronic kidney diseases. Bioorganic & Medicinal Chemistry Letters, 24(2), 565-570. [Link]
Sources
- 1. Discovery of 1-oxa-4,9-diazaspiro[5.5]undecane-based trisubstituted urea derivatives as highly potent soluble epoxide hydrolase inhibitors and orally active drug candidates for treating of chronic kidney diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tert-butyl 1-oxa-4,8-diazaspiro[5.5]undecane-4-carboxylate - CAS:1160247-06-2 - Abovchem [abovchem.com]
